molecular formula C6H5Cl2NO B567903 2,4-Dichloro-6-methoxypyridine CAS No. 1227572-43-1

2,4-Dichloro-6-methoxypyridine

Cat. No. B567903
M. Wt: 178.012
InChI Key: DHWHMXYTPKDBSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-6-methoxypyridine is an organic compound . It is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

The synthesis of 2,4-Dichloro-6-methoxypyridine can be achieved by a two-step process from 2-chloro-4-methoxypyridine N-oxide or in one step from 2,6-dichloro-4-nitropyridine .


Molecular Structure Analysis

The molecular formula of 2,4-Dichloro-6-methoxypyridine is C6H5Cl2NO . It has an average mass of 178.02 Da and a monoisotopic mass of 160.979904 Da .


Physical And Chemical Properties Analysis

2,4-Dichloro-6-methoxypyridine is a solid at room temperature . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a lipophilicity Log Po/w (iLOGP) of 2.01 .

Scientific Research Applications

Application 1: Synthesis of Pyrimidine Derivatives

  • Summary of the Application : 2,4-Dichloro-6-methoxypyridine is used in the synthesis of new pyrimidine derivatives. Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
  • Methods of Application : The synthesis involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
  • Results or Outcomes : The reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively. The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

Application 2: Synthesis of Trifluoromethylpyridines

  • Summary of the Application : Trifluoromethylpyridine (TFMP) and its derivatives, synthesized from 2,4-Dichloro-6-methoxypyridine, are used in the agrochemical and pharmaceutical industries .
  • Methods of Application : The synthesis involves the use of vapor-phase reaction .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Application 3: Synthesis of (±)-Pumiliotoxin C and (±)-Lasubine II

  • Summary of the Application : 4-Methoxypyridine, which can be derived from 2,4-Dichloro-6-methoxypyridine, is used as a starting reagent for the stereocontrolled synthesis of (±)-pumiliotoxin C and (±)-lasubine II .
  • Methods of Application : The synthesis involves the use of stereocontrolled reactions .
  • Results or Outcomes : The synthesis of (±)-pumiliotoxin C and (±)-lasubine II was successfully achieved .

Application 4: Construction of Dihyropyridin-4-Ones

  • Summary of the Application : 4-Methoxypyridine, which can be derived from 2,4-Dichloro-6-methoxypyridine, is used in an efficient construction of dihyropyridin-4-ones, which serves as potential ligands for neuronal nicotinic acetycholine receptors .
  • Methods of Application : The synthesis involves the use of efficient construction methods .
  • Results or Outcomes : The construction of dihyropyridin-4-ones was successfully achieved .

Application 5: Synthesis of (±)-Pumiliotoxin C and (±)-Lasubine II

  • Summary of the Application : 4-Methoxypyridine, which can be derived from 2,4-Dichloro-6-methoxypyridine, is used as a starting reagent for the stereocontrolled synthesis of (±)-pumiliotoxin C and (±)-lasubine II .
  • Methods of Application : The synthesis involves the use of stereocontrolled reactions .
  • Results or Outcomes : The synthesis of (±)-pumiliotoxin C and (±)-lasubine II was successfully achieved .

Application 6: Construction of Dihyropyridin-4-Ones

  • Summary of the Application : 4-Methoxypyridine, which can be derived from 2,4-Dichloro-6-methoxypyridine, is used in an efficient construction of dihyropyridin-4-ones, which serves as potential ligands for neuronal nicotinic acetycholine receptors .
  • Methods of Application : The synthesis involves the use of efficient construction methods .
  • Results or Outcomes : The construction of dihyropyridin-4-ones was successfully achieved .

Safety And Hazards

The safety information for 2,4-Dichloro-6-methoxypyridine indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 .

properties

IUPAC Name

2,4-dichloro-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWHMXYTPKDBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733267
Record name 2,4-Dichloro-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-methoxypyridine

CAS RN

1227572-43-1
Record name 2,4-Dichloro-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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